2-Amino-1-cyclopentylethan-1-one
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Overview
Description
2-Amino-1-cyclopentylethan-1-one is an organic compound with the molecular formula C₇H₁₃NO. It is a cyclopentane derivative featuring an amino group and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclopentylethan-1-one typically involves the reaction of cyclopentanone with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclopentanone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclopentylethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-Amino-1-cyclopentylethanol.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-1-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclopentylethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-cyclopentylethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-1-cyclopentene-1-carbonitrile: Contains a nitrile group instead of a ketone.
Uniqueness
2-Amino-1-cyclopentylethan-1-one is unique due to the presence of both an amino group and a ketone group on a cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-amino-1-cyclopentylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWIJHAUCILQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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